(S)-3-(4-Bromophenyl)piperidine
Overview
Description
(S)-3-(4-Bromophenyl)piperidine is a chiral compound featuring a piperidine ring substituted with a bromophenyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Bromophenyl)piperidine typically involves the stereoselective formation of the piperidine ring followed by the introduction of the bromophenyl group. One common method includes the use of chiral catalysts to ensure the desired stereochemistry. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, with temperatures maintained between 0°C and 25°C to control the reaction rate and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the synthesis. The use of automated systems allows for precise control over reaction parameters, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-Bromophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the removal of the bromine atom.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon at elevated pressures.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: De-brominated piperidine derivatives.
Substitution: Piperidine derivatives with various substituents replacing the bromine atom.
Scientific Research Applications
(S)-3-(4-Bromophenyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-3-(4-Bromophenyl)piperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to various physiological effects, depending on the receptor subtype and the context of the binding .
Comparison with Similar Compounds
Similar Compounds
®-3-(4-Bromophenyl)piperidine: The enantiomer of (S)-3-(4-Bromophenyl)piperidine, differing in its stereochemistry.
3-(4-Chlorophenyl)piperidine: A similar compound with a chlorine atom instead of a bromine atom.
3-(4-Fluorophenyl)piperidine: A similar compound with a fluorine atom instead of a bromine atom.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the bromine atom, which can influence its reactivity and binding affinity to molecular targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
(3S)-3-(4-bromophenyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTZMTODFHPUHI-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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